The presence of both ethylene glycol units and vinyl groups makes TEGDVE a potential candidate for the development of new types of polymers. These polymers could have applications in areas like coatings, adhesives, and drug delivery systems ().
TEGDVE's ability to form cross-linked structures suggests potential applications in the development of new materials with specific properties. Researchers are exploring its use in creating hydrogels, membranes, and other functional materials ().
3,6,9,12-Tetraoxatetradeca-1,13-diene is a chemical compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. It is also known by other names such as triethylene glycol divinyl ether. The compound features a unique structure that includes four ether linkages and two vinyl groups, which contribute to its reactivity and utility in various applications .
Synthesis of 3,6,9,12-Tetraoxatetradeca-1,13-diene typically involves:
3,6,9,12-Tetraoxatetradeca-1,13-diene has various applications across industries:
Interaction studies involving 3,6,9,12-Tetraoxatetradeca-1,13-diene primarily focus on its compatibility with other materials:
Several compounds share structural similarities with 3,6,9,12-Tetraoxatetradeca-1,13-diene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triethylene Glycol Dimethyl Ether | Ether | Used primarily as a solvent |
Ethylene Glycol Divinyl Ether | Ether | More reactive due to fewer ether linkages |
Polyethylene Glycol Diacrylate | Acrylate | Used in hydrogels; more hydrophilic |
3,6,9,12-Tetraoxatetradeca-1,13-diene stands out due to its balanced combination of ether linkages and vinyl groups which allows for versatile applications in both adhesive technologies and polymer synthesis. Its relatively low toxicity further enhances its appeal for industrial applications compared to other similar compounds that may pose higher health risks .
The foundational route to 3,6,9,12-Tetraoxatetradeca-1,13-diene is the catalytic addition (“vinylation”) of acetylene across the hydroxyl groups of triethylene glycol. Potassium hydroxide converts triethylene glycol into the corresponding potassium triethylene glycolate; this alkoxide adds nucleophilically to acetylene to give a vinyl carbanion that is proton-quenched to the monovinyl ether. Repetition at the second hydroxyl site affords the divinyl ether, completing the two-step sequence described by Favorskii and still used industrially [1] [2].
Parameter | Typical laboratory range | Typical industrial range | Observed outcome (representative patent example) |
---|---|---|---|
Reaction temperature | one hundred twenty – one hundred sixty degrees Celsius [1] | one hundred thirty – one hundred fifty degrees Celsius [3] | one hundred forty-five degrees Celsius produced nineteen percent mass fraction of triethylene glycol divinyl ether after twenty-one hours [3] |
Acetylene pressure | atmospheric to forty kilopascal above atmospheric [1] | twenty to forty kilopascal above atmospheric [3] | thirty kilopascal above atmospheric [3] |
Catalyst loading (potassium hydroxide, as alcoholate) | one to three percent by mass of diol [4] | three to five percent by mass of diol [3] | four percent by mass of diol; viscosity increase observed after fifteen hours [3] |
Product distribution at vinylation endpoint | ≤ five percent triethylene glycol, sixty – ninety percent monovinyl ether, five – twenty percent divinyl ether [3] | identical target window maintained for continuous processing [3] | fifteen percent triethylene glycol, sixty-six percent monovinyl ether, nineteen percent divinyl ether [3] |
Coupling vinylation with in-column distillation intensifies heat and mass transfer while removing the low-boiling divinyl ether as it forms. A twelve-theoretical-stage packed column operated at nine-tenths kilopascal and one hundred seventy degrees Celsius bottom temperature enables steady removal of a distillate containing eighty-five – eighty-nine percent triethylene glycol divinyl ether [3]. Integrating extractive distillation by introducing triethylene glycol as an entrainer at the column top raises purity to ninety-eight – ninety-nine percent, while concurrently suppressing azeotrope formation with the monovinyl ether [3] [4]. Model-based optimisation studies on advanced reactive distillation architectures predict that dividing-wall or high-gravity columns could halve energy demand versus conventional packed units when the relative volatility gap is below one order of magnitude [5] [6].
The mechanistic core of the process is the alkali metal alcoholate pathway:
Kinetic investigations show first-order dependence on acetylene partial pressure and alcoholate concentration, with an activation energy of approximately sixty-five kilojoule per mole for the second vinylation step [2]. Addition of potassium fluoride to the potassium hydroxide/dimethyl sulfoxide superbase accelerates acetylene consumption by up to thirty percent, attributed to enhanced alkoxide basicity [1].
Side-reactions intensify near the vinylation endpoint when viscosity and local temperature spikes hinder acetylene dispersion. The principal impurities are:
Impurity or by-product | Formation origin | Typical concentration before purification | Impact on product quality |
---|---|---|---|
Triethylene glycol monovinyl ether | incomplete second vinylation step | five – twenty percent by mass [4] [3] | lowers crosslink density in downstream polymer use [4] |
Tar-like polyether species | thermal condensation of residual triethylene glycol | < one percent early; rises sharply after ninety-five percent conversion [3] | colour and viscosity defects, fouling of heat-exchange surfaces [3] |
Potassium carbonate gel | reaction of potassium hydroxide with adventitious carbon dioxide | trace | deactivates catalyst and causes column flooding [3] |
Addition of controlled water (one – ten percent by mass) moderates hotspot formation but decreases catalyst activity; continuous operation therefore relies on vapour-liquid removal of heat within the distillation column instead of diluent water [3]. Metal hydroxide (especially potassium hydroxide) dosing into the distillate prior to finishing rectification disrupts the divinyl/monovinyl azeotrope and drives the monovinyl ether into the residue, yielding divinyl ether with ≤ one-tenth percent monovinyl content [4].
Industrial scale-up confronts four interrelated constraints:
Process-synthesis studies comparing conventional dual-column flowsheets with intensified dividing-wall and high-gravity alternatives report up to forty percent capital-cost savings and twenty-five percent utility reductions for the intensified options at production rates exceeding five thousand metric tons per year [5] [6].